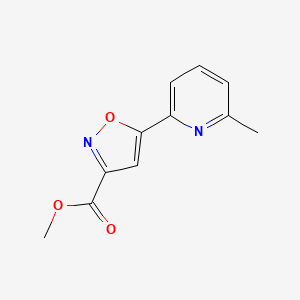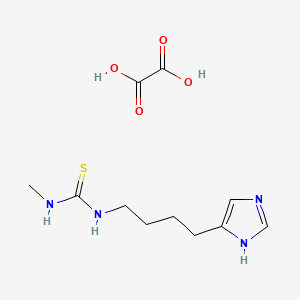
Burimamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Burimamide oxalate is a compound known for its role as a mixed histamine H2 and H3 receptor antagonist. It was one of the first compounds developed to distinguish between H1 and H2 receptors, and it has been used in various scientific studies to understand the histaminergic system .
Preparation Methods
The synthesis of Burimamide oxalate involves several steps. The primary synthetic route includes the reaction of 1-(4-imidazolyl)butylamine with methyl isothiocyanate to form the thiourea derivative. This intermediate is then reacted with oxalic acid to yield this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Burimamide oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the thiourea group, potentially altering its biological activity.
Substitution: The imidazole ring can undergo substitution reactions, which can be used to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Burimamide oxalate has been extensively studied for its applications in:
Chemistry: Used as a tool to study histamine receptors and their interactions with various ligands.
Biology: Investigated for its role in modulating histaminergic pathways in various biological systems.
Industry: Utilized in research and development of new histamine receptor antagonists and related compounds.
Comparison with Similar Compounds
Burimamide oxalate is unique in its dual antagonistic activity on both H2 and H3 receptors. Similar compounds include:
Cimetidine: Another H2 receptor antagonist, but with different pharmacokinetic properties.
Metiamide: A precursor to cimetidine with similar H2 antagonistic activity.
Thioperamide: An H3 receptor antagonist with different binding affinities and effects.
These compounds highlight the uniqueness of this compound in its dual receptor activity and its role in the development of subsequent histamine receptor antagonists.
Properties
Molecular Formula |
C11H18N4O4S |
|---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea;oxalic acid |
InChI |
InChI=1S/C9H16N4S.C2H2O4/c1-10-9(14)12-5-3-2-4-8-6-11-7-13-8;3-1(4)2(5)6/h6-7H,2-5H2,1H3,(H,11,13)(H2,10,12,14);(H,3,4)(H,5,6) |
InChI Key |
MEZGTBOTWIZWEH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NCCCCC1=CN=CN1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


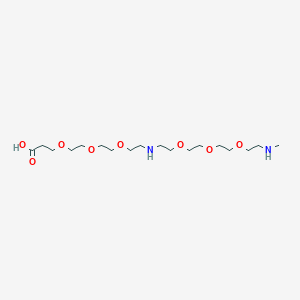

![N3-(7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-chloronicotinamide](/img/structure/B13717051.png)
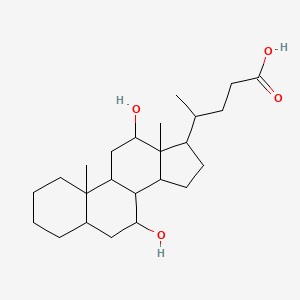
![4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, hydrochloride, (3aR,4S,7R,7aS)-rel-](/img/structure/B13717059.png)

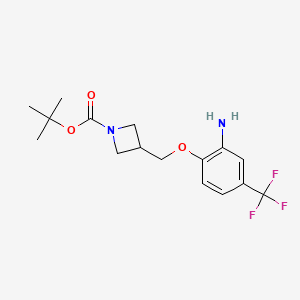
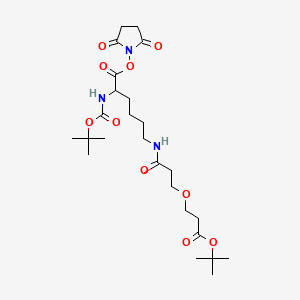

![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
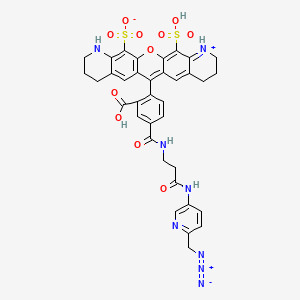
![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
